Product packaging for 2-Chloro-6-isopropenylpyridine(Cat. No.:)

2-Chloro-6-isopropenylpyridine

Cat. No.: B8378535
M. Wt: 153.61 g/mol
InChI Key: UHSBUMQTKDTCLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-isopropenylpyridine is a useful research compound. Its molecular formula is C8H8ClN and its molecular weight is 153.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClN B8378535 2-Chloro-6-isopropenylpyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8ClN

Molecular Weight

153.61 g/mol

IUPAC Name

2-chloro-6-prop-1-en-2-ylpyridine

InChI

InChI=1S/C8H8ClN/c1-6(2)7-4-3-5-8(9)10-7/h3-5H,1H2,2H3

InChI Key

UHSBUMQTKDTCLG-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=NC(=CC=C1)Cl

Origin of Product

United States

Contextualization Within Halogenated Pyridine Chemistry

Halogenated pyridines are a cornerstone of modern organic synthesis. The pyridine (B92270) ring, an aromatic heterocycle containing a nitrogen atom, is a common scaffold in a multitude of natural products and synthetic drugs. alfa-chemistry.com The introduction of a halogen atom, such as chlorine, onto the pyridine ring dramatically enhances its utility as a synthetic intermediate.

These halo-pyridines are key building blocks for creating more complex molecules, primarily because the halogen acts as an excellent leaving group in nucleophilic substitution reactions and as a handle for transition-metal-catalyzed cross-coupling reactions. ambeed.com This reactivity allows chemists to introduce a wide array of other functional groups onto the pyridine core. However, the synthesis of halogenated pyridines is not without its challenges. The pyridine ring is electron-deficient compared to benzene, which makes it less reactive towards standard electrophilic aromatic substitution reactions that are typically used for halogenation. mdpi.com Consequently, chemists have developed specialized methods to achieve selective halogenation, often requiring specific reagents or multi-step sequences. mdpi.comnuph.edu.ua 2-Chloro-6-isopropenylpyridine fits directly into this context as a difunctionalized building block, where the chloro-substituent provides a reactive site for further chemical modification.

Significance of Isopropenyl Moiety in Organic Synthesis and Polymer Science

The isopropenyl group, -C(CH₃)=CH₂, is a versatile functional group with distinct applications in both small-molecule synthesis and polymer science. Unlike its saturated counterpart, the isopropyl group, the isopropenyl moiety contains a carbon-carbon double bond, which is a gateway to a rich variety of chemical transformations.

In organic synthesis, the isopropenyl group can participate in a wide range of reactions. It is particularly noted for its use in polymerization processes. The presence of the double bond allows molecules like 2-isopropenyl-2-oxazoline (B30960) to be polymerized into functional polymers such as PIPOx, which has shown potential in biomedical applications due to its biocompatibility. This vinyl polymerization capability is a key feature that the isopropenyl group imparts.

In polymer science, the ability of the isopropenyl group to undergo polymerization is of paramount importance. It can be used to create polymers with pendant reactive groups or to couple pre-existing polymer chains. This functionality is crucial in designing new materials, from hydrogels and coatings to advanced platforms for drug delivery.

Applications in Advanced Organic Synthesis

2-Chloro-6-isopropenylpyridine as a Versatile Building Block

This compound serves as a highly adaptable substrate in organic synthesis due to the distinct reactivity of its chloro and isopropenyl moieties. The chlorine atom at the 2-position of the pyridine (B92270) ring is susceptible to nucleophilic substitution and is a key handle for cross-coupling reactions. This allows for the introduction of a wide array of substituents, including aryl, alkyl, and amino groups, thereby enabling the generation of diverse molecular scaffolds.

The isopropenyl group, on the other hand, provides a site for various addition and transformation reactions. It can participate in reactions such as hydrogenation, oxidation, and polymerization. The dual functionality of this compound makes it a powerful tool for medicinal chemists and materials scientists to create libraries of novel compounds.

Functional GroupPotential Reactions
2-ChloroNucleophilic Aromatic Substitution, Suzuki Coupling, Heck Coupling, Buchwald-Hartwig Amination
6-IsopropenylHydrogenation, Epoxidation, Dihydroxylation, Polymerization, Diels-Alder Reactions

Synthesis of Complex Heterocyclic Scaffolds

The strategic placement of the chloro and isopropenyl groups on the pyridine ring makes this compound an excellent precursor for the synthesis of complex heterocyclic scaffolds. The isopropenyl group can be manipulated to form part of a new ring system through various cyclization strategies.

For instance, the double bond of the isopropenyl group can act as a dienophile in Diels-Alder reactions, leading to the formation of fused bicyclic or polycyclic systems. While 2-isopropenylpyridine (B1346815) itself has been reported to be unreactive in certain Lewis acid-promoted Diels-Alder reactions, modifications to the reaction conditions or the diene partner could potentially overcome this limitation nih.gov.

Furthermore, intramolecular reactions can be designed where a substituent introduced at the 2-position via displacement of the chloride subsequently reacts with the isopropenyl group to form a fused heterocyclic system. This approach provides a convergent and efficient route to novel ring structures that are of interest in medicinal chemistry and materials science.

Construction of Biologically Relevant Molecules (excluding direct drug efficacy/clinical)

Pyridine and its derivatives are ubiquitous in biologically active molecules and pharmaceuticals. The this compound scaffold can be elaborated to access a variety of structures with potential biological relevance. The ability to perform diverse chemical transformations on both the chloro and isopropenyl groups allows for the systematic modification of the molecule's steric and electronic properties.

For example, the isopropenyl group can be hydrogenated to an isopropyl group, a common substituent in many biologically active compounds. The chloro group can be replaced with various pharmacophores through palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery. researchgate.netnih.gov These transformations enable the synthesis of libraries of compounds for screening in various biological assays.

Development of Agrochemical Intermediates

Pyridine-based compounds are a significant class of agrochemicals, including herbicides, insecticides, and fungicides. youtube.comresearchgate.net The structural features of this compound make it a potential intermediate in the synthesis of new agrochemical candidates. The chloro-substituted pyridine ring is a common motif in many commercial pesticides.

The isopropenyl group offers a handle for further functionalization to modulate the biological activity and physical properties of the resulting molecules, such as solubility and soil mobility. For instance, the isopropenyl group could be converted to other functional groups known to be important for pesticidal activity. While direct application of this compound as an agrochemical intermediate is not extensively documented in publicly available literature, its structural similarity to other pyridine-based agrochemical precursors suggests its potential in this area.

Stereoselective Synthesis of Chiral Derivatives

The isopropenyl group in this compound presents an opportunity for stereoselective transformations to introduce chirality into the molecule. A key reaction in this regard is asymmetric hydrogenation. The enantioselective hydrogenation of the isopropenyl double bond would yield chiral 2-chloro-6-isopropylpyridine.

Ruthenium-based catalysts, particularly those with chiral phosphine (B1218219) ligands, have been shown to be highly effective for the asymmetric hydrogenation of 2-pyridyl-substituted alkenes. nih.govnih.gov By selecting the appropriate chiral catalyst, it is possible to control the stereochemical outcome of the hydrogenation, leading to the selective formation of either the (R)- or (S)-enantiomer. The resulting chiral chlorinated pyridine can then serve as a valuable building block for the synthesis of enantiomerically pure complex molecules.

ReactionCatalyst TypePotential Chiral Product
Asymmetric HydrogenationChiral Ruthenium-phosphine complexes(R)- or (S)-2-Chloro-6-isopropylpyridine

Applications in Polymer Science and Materials Chemistry

Polymerization of 2-Chloro-6-isopropenylpyridine and its Derivatives

The isopropenyl group (a substituted vinyl group) on the pyridine (B92270) ring is the primary site for polymerization, allowing for the formation of long polymer chains. The behavior of this monomer can be understood in the context of other vinylpyridine derivatives.

Free-radical polymerization is a common method for polymerizing vinyl monomers. For this compound, this process would be initiated by a free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The initiator decomposes upon heating to generate radicals, which then attack the double bond of the isopropenyl group, initiating a chain reaction. This process leads to the formation of poly(this compound). The polymerization of structurally similar monomers like 2-chloro-1,3-butadiene demonstrates the feasibility of radical polymerization for chloro-substituted monomers. chegg.comchegg.com The resulting polymers from radical polymerization typically have a broad distribution of molecular weights, which is a characteristic of this technique.

Controlled/living polymerization techniques offer precise control over the polymer's molecular weight, architecture, and dispersity (Đ). mdpi.comrsc.org These methods are characterized by the suppression of chain termination and transfer reactions. ethernet.edu.et

Anionic Polymerization : Monomers like 2-isopropenylpyridine (B1346815) are well-suited for anionic polymerization. ethernet.edu.et This technique typically uses organometallic initiators (e.g., n-butyllithium) in aprotic solvents. The stability of the growing polymer chain in anionic polymerization allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. ethernet.edu.et It also enables the creation of complex architectures such as block copolymers and end-functionalized polymers. rsc.orgethernet.edu.et Given its structural similarity, this compound is a potential candidate for anionic polymerization, although the chloro-substituent might be susceptible to side reactions with certain strong anionic initiators.

Controlled Radical Polymerization (CRP) : Techniques such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP) are powerful tools for creating well-defined polymers from a wide variety of functional monomers. mdpi.comrsc.org These methods would be highly suitable for this compound, as they are generally more tolerant of functional groups than ionic polymerizations. NMP, for instance, has been successfully used for the copolymerization of monomers containing chloro-functional groups, such as 3-chloro-2-hydroxypropyl methacrylate. rsc.org

Polymerization TechniqueInitiator/Mediator ExampleKey Advantages for Functional MonomersExpected Dispersity (Đ)
Anionic Polymerization n-Butyllithium (n-BuLi)Precise control over MW; enables block copolymers.Very Low (<1.1)
ATRP Cu(I)Br / PMDETAHigh tolerance to functional groups; mild reaction conditions.Low (1.1 - 1.5)
RAFT Polymerization Dithiobenzoates (e.g., CPDB)Applicable to a wide range of monomers; versatile.Low (1.1 - 1.5)
NMP TEMPO"Metal-free" radical polymerization.Low (1.2 - 1.6)

Copolymerization involves polymerizing two or more different types of monomers. This compound can be copolymerized with various other vinyl monomers to create materials with combined or modified properties. For example, copolymerizing it with monomers like styrene or methyl methacrylate could tailor the resulting polymer's thermal and mechanical properties. The synthesis of block copolymers, where long sequences of one monomer are followed by sequences of another, is achievable through controlled/living polymerization techniques. ethernet.edu.etrsc.org This allows for the creation of materials that can self-assemble into nanostructures.

Functional Polymer Design and Synthesis

The true value of this compound in polymer chemistry lies in its potential for designing functional polymers. mdpi.com The pyridine ring and the chlorine atom serve as reactive handles for post-polymerization modification.

Pyridine Ring Functionality : The nitrogen atom on the pyridine ring is basic and can be protonated or quaternized. This allows for the creation of cationic polymers or polyelectrolytes. Furthermore, the pyridine nitrogen is an excellent ligand for metal ions, enabling the design of metallopolymers, polymer-supported catalysts, or materials for ion sensing and separation.

Chloro-Group Functionality : The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions. This opens up a vast range of possibilities for introducing specific functionalities, such as fluorescent tags, cross-linking agents, or biocompatible moieties, onto the polymer backbone.

This dual functionality allows for the synthesis of multifunctional polymers where, for instance, the pyridine unit coordinates to a metal center while the site of the former chlorine atom is used to attach another active molecule.

Incorporation into Advanced Polymeric Materials

The incorporation of this compound-based units into polymers can lead to the development of advanced materials with specialized properties. polympart.ir For example, polymers containing pyridine groups are known for their thermal stability and good solubility. mdpi.com By creating copolymers, these properties can be combined with those of other materials. The ability to functionalize the polymer after its formation allows for the creation of materials for specific, high-performance applications, such as responsive hydrogels, membranes for separation processes, or coatings with specific surface properties.

Applications in Electronic Materials and MOF Ligands

The pyridine moiety makes polymers derived from this compound interesting for applications in electronic materials. Pyridine-containing polymers can exhibit semiconducting properties and are used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Furthermore, the structure is a precursor for ligands used in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials consisting of metal ions or clusters linked by organic ligands. osti.gov By chemically modifying the this compound monomer (for instance, by converting the isopropenyl group into a carboxylic acid group), it can be transformed into a linker molecule. The pyridine nitrogen and the carboxylic acid group could then coordinate with metal ions to form stable, porous MOF structures with potential applications in gas storage, separation, and catalysis. osti.gov

Surface Functionalization and Hybrid Materials

The unique bifunctional nature of this compound, possessing a polymerizable isopropenyl group and a reactive chloropyridine moiety, makes it a promising candidate for the development of advanced functional surfaces and hybrid materials. While direct research on this specific compound is limited, its potential can be inferred from the extensive studies on related vinylpyridines and their corresponding polymers. The isopropenyl group allows for the formation of polymer chains, while the pyridine ring and the chloro-substituent offer versatile handles for surface anchoring, metal coordination, and post-polymerization modification.

Polymers derived from this compound can be tethered to or grown from various substrates to impart new surface properties. This "grafting" of polymer chains can be achieved through two primary approaches: "grafting to" and "grafting from". In the "grafting to" method, pre-synthesized polymer chains of poly(this compound) would be attached to a compatible surface. The "grafting from" approach involves initiating the polymerization of the this compound monomer directly from initiator sites immobilized on the surface, leading to a dense layer of polymer brushes. acs.org

The resulting poly(this compound)-functionalized surfaces are expected to exhibit a range of useful properties. The pyridine nitrogen atom can act as a Lewis base, enabling the surface to coordinate with metal ions. mdpi.com This property is highly valuable for applications in catalysis, sensing, and the creation of antimicrobial surfaces. sigmaaldrich.com Furthermore, the pyridine ring can participate in hydrogen bonding, which can be exploited to control the surface wettability and adhesion of polar molecules. The presence of the chloro-substituent on the pyridine ring introduces an additional site for chemical modification. This chloro group can potentially undergo nucleophilic substitution reactions, allowing for the attachment of other functional molecules to the polymer backbone after it has been grafted to a surface. stackexchange.comyoutube.com This post-polymerization modification capability would allow for the fine-tuning of the surface properties for specific applications.

In the realm of hybrid materials, this compound can serve as a crucial building block for creating organic-inorganic composite materials. mdpi.com For instance, polymers or copolymers of this compound could be used to functionalize nanoparticles, such as silica, gold, or quantum dots. The pyridine groups on the polymer chains can strongly interact with the nanoparticle surfaces, leading to stable hybrid materials with tailored optical, electronic, or magnetic properties. These hybrid materials could find applications in areas such as nanoelectronics, drug delivery, and advanced coatings.

To illustrate the potential properties of a polymer derived from a substituted pyridine, the following table provides data for the well-characterized polymer, poly(4-vinylpyridine). While not identical, these properties offer a reasonable expectation for the characteristics of poly(this compound).

PropertyValue for Poly(4-vinylpyridine)
Molecular Weight (Mw) ~60,000 g/mol
Glass Transition Temperature (Tg) 137 °C (onset, annealed)
Solubility Soluble in DMF, acetic acid, and lower alcohols

This data is for poly(4-vinylpyridine) and is intended to be representative of the properties of a polymer of a substituted pyridine. sigmaaldrich.com

Catalysis and Ligand Design Incorporating Pyridine Moieties

2-Chloro-6-isopropenylpyridine as a Potential Ligand Precursor

While not extensively documented as a ligand precursor in its own right, this compound possesses two key functional groups that offer significant potential for elaboration into sophisticated ligand architectures. The reactivity of the chlorine atom and the isopropenyl group allows for a range of chemical transformations to introduce additional coordinating sites or to build more complex molecular frameworks.

The chlorine atom at the C-2 position makes the molecule susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.govuoanbar.edu.iq The electron-withdrawing nature of the pyridine (B92270) nitrogen atom deactivates the ring towards electrophilic substitution but activates the positions ortho and para to it (C-2, C-4, C-6) for nucleophilic attack. uoanbar.edu.iq This allows for the displacement of the chloride by various nucleophiles, such as amines, alkoxides, or thiolates, to introduce new donor atoms (N, O, S) capable of coordinating to a metal center. Furthermore, the chloro-substituent is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, enabling the formation of C-C or C-N bonds to construct bidentate or polydentate ligand systems.

The isopropenyl group at the C-6 position provides another site for chemical modification. This vinyl group can undergo a variety of addition reactions. For instance, it could be hydroformylated to introduce an aldehyde, which can then be converted into other functional groups, or it could be epoxidized or dihydroxylated to introduce oxygen-based coordinating moieties. The double bond could also be used in polymerization reactions to create polymeric ligands or be hydrogenated to an isopropyl group to fine-tune the steric environment around the metal center. The combination of these two reactive sites makes this compound a promising, though currently underutilized, building block for the synthesis of novel ligands.

Role of Pyridine Derivatives in Metal-Catalyzed Reactions

Pyridine derivatives are among the most ubiquitous ligands in transition metal catalysis. Their popularity stems from their strong σ-donating ability, the straightforward modification of their steric and electronic properties through substitution, and their general stability under a wide range of reaction conditions. mdpi.com These ligands have been successfully employed in a vast array of catalytic transformations, demonstrating their versatility and effectiveness. nih.gov

Pyridine-based ligands are particularly prominent in palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. researchgate.net The electronic properties of the pyridine ligand can significantly influence the efficiency of the catalytic cycle, including the oxidative addition and reductive elimination steps. For example, in Suzuki-Miyaura and Heck cross-coupling reactions, Pd(II) complexes featuring various substituted pyridine ligands have been shown to be effective precatalysts. mdpi.comorganic-chemistry.org The functionalization of the pyridine ring with either electron-donating or electron-withdrawing groups leads to notable changes in the physicochemical properties of the coordination compounds and their catalytic activity. mdpi.comorganic-chemistry.org Intramolecular C–H arylation is another area where palladium catalysts supported by pyridine derivatives have been used to construct complex, fused heteroaromatic compounds. pipzine-chem.comrsc.org

Table 1: Examples of Palladium-Catalyzed Reactions Employing Pyridine-Based Ligands

Reaction TypeSubstratesLigand TypeReference
Suzuki-Miyaura CouplingAryl halides, Boronic acidsSubstituted Pyridines mdpi.com
Heck CouplingAryl halides, AlkenesSubstituted Pyridines mdpi.com
C-H Arylation2-QuinolinecarboxyamidePhosphine (B1218219) Ligands pipzine-chem.comrsc.org
CarbonylationNitro compounds, AnilinesDi- and monosubstituted pyridines organic-chemistry.org

The development of chiral ligands is central to asymmetric catalysis, which aims to produce enantiomerically pure compounds. researchgate.net Chiral pyridine-containing ligands have emerged as a highly successful class for a multitude of asymmetric transformations. mdpi.com A prominent example is the pyridine-oxazoline (PyOx) family of ligands. researchgate.netrsc.org These C1-symmetric ligands coordinate to a metal center through the pyridine nitrogen and the oxazoline nitrogen, creating a chiral environment that can effectively control the stereochemical outcome of a reaction. The steric and electronic properties of PyOx ligands can be readily tuned by modifying the substituent on the oxazoline ring and the pyridine backbone. mdpi.com These ligands have proven to be highly effective in a variety of metal-catalyzed reactions, including allylic alkylations and additions of diethylzinc to aldehydes. mdpi.com Chiral pyridine N-oxides have also been developed and utilized as valuable ligands for transition metal-catalyzed asymmetric reactions. nih.gov

Table 2: Notable Chiral Pyridine Ligand Families in Asymmetric Catalysis

Ligand FamilyKey Structural FeatureCommon ApplicationsReference
Pyridine-Oxazoline (PyOx)Chiral oxazoline ring fused or attached to a pyridineAsymmetric allylic alkylation, hydrosilylation, cyclopropanation researchgate.netrsc.org
Pyridyl AlcoholsChiral alcohol moiety attached to pyridineEnantioselective addition of organozincs to aldehydes mdpi.com
Planar-Chiral DMAP DerivativesFerrocene or other metal-complexed pyridineEnantioselective acylation, kinetic resolution of alcohols chemscene.com
Chiral Pyridine N-OxidesN-oxide functionality on a chiral pyridine backboneLewis base catalysis, coordination to low-valent metals nih.gov

Organocatalytic Applications

In addition to their role as ligands in metal catalysis, pyridine derivatives are also effective organocatalysts. nih.govnih.gov Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering an alternative to metal-based catalysts. The catalytic activity of pyridines in this context often relies on the Lewis basicity of the nitrogen atom. nih.gov For instance, 4-(dimethylamino)pyridine (DMAP) and its derivatives are highly efficient nucleophilic catalysts for acylation reactions. chemscene.com The pyridine nitrogen attacks an acylating agent (e.g., an anhydride) to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by a nucleophile (e.g., an alcohol), regenerating the catalyst. Pyridine scaffolds have been employed as organocatalysts in a wide range of transformations, including borylations, heterocyclizations, and additions to carbonyl compounds. nih.gov Recently, photochemical methods have been developed for the functionalization of pyridines themselves, using organocatalysts to generate pyridinyl radicals that can participate in C-C bond formation. jubilantingrevia.comresearchgate.net

Ligand Structure-Reactivity Relationships

The relationship between a ligand's structure and the resulting catalyst's reactivity is a fundamental concept in catalysis research. For pyridine-based ligands, this relationship is primarily governed by the electronic and steric effects of the substituents on the pyridine ring. mdpi.comorganic-chemistry.org

Electronic Effects: The introduction of electron-donating groups (EDGs), such as alkyl or alkoxy groups, increases the electron density on the pyridine nitrogen. This enhances the ligand's σ-donor capacity, making it a stronger Lewis base. A more electron-rich ligand can stabilize a high-oxidation-state metal center, potentially accelerating oxidative addition. Conversely, electron-withdrawing groups (EWGs), like nitro or cyano groups, decrease the electron density on the nitrogen. This weakens the ligand's donor ability but can enhance the electrophilicity of the metal center, which may promote nucleophilic attack on a coordinated substrate or facilitate reductive elimination. Studies on Pd(II) complexes have shown a clear correlation between ligand basicity (pKa) and catalytic efficiency in reactions like the carbonylation of nitrobenzene. mdpi.comorganic-chemistry.org

Steric Effects: The size and position of substituents on the pyridine ring create a specific steric environment around the coordinated metal. Bulky groups at the 2- and 6-positions (ortho to the nitrogen) can influence the coordination geometry, the accessibility of substrates to the metal center, and the rate of ligand dissociation. This steric hindrance can be beneficial, for example, by promoting reductive elimination or by creating a chiral pocket to induce enantioselectivity in asymmetric catalysis. However, excessive steric bulk can also hinder substrate coordination and slow down the reaction. Therefore, a fine balance of steric and electronic properties is often required to achieve optimal catalytic performance. mdpi.com

Theoretical and Computational Studies of 2 Chloro 6 Isopropenylpyridine

Electronic Structure and Molecular Conformation Analysis

The electronic structure and three-dimensional shape (conformation) of 2-Chloro-6-isopropenylpyridine are fundamental to its chemical properties and reactivity. Computational methods, particularly DFT, are widely used to determine these characteristics with high accuracy.

Molecular Geometry: The first step in a computational analysis is to determine the molecule's most stable geometry by finding the minimum energy conformation. researchgate.netnih.gov This involves optimizing the bond lengths, bond angles, and dihedral angles. For this compound, key parameters would include the C-Cl bond length, the bond distances within the pyridine (B92270) ring, and the orientation of the isopropenyl group relative to the ring. Calculations performed using DFT with a basis set like 6-311++G(d,p) can provide these geometric parameters. researchgate.net The stability of the final optimized structure is confirmed when all calculated vibrational frequencies are positive, indicating a true energy minimum. researchgate.net

Electronic Properties: Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps identify electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites, which are critical for predicting how the molecule will interact with other reagents. semanticscholar.org

Below is an example data table illustrating the types of geometric parameters that would be calculated for this compound, based on standard computational methodologies.

Table 1: Exemplar Calculated Geometric Parameters for a Substituted Pyridine Structure

Parameter Description Typical Calculated Value (Å or °)
r(C-Cl) Bond length of the Carbon-Chlorine bond ~1.74 Å
r(C=C) Bond length of the isopropenyl double bond ~1.34 Å
r(C-N) Average bond length within the pyridine ring ~1.33 Å
a(C-C-Cl) Bond angle involving the chlorine atom ~123°
a(C-C=C) Bond angle of the isopropenyl substituent ~122°
d(N-C-C=C) Dihedral angle defining the twist of the isopropenyl group Varies depending on steric hindrance

Note: These are typical values for similar structures and serve as an illustration of computational output.

Reaction Mechanism Prediction and Energy Profiling

Theoretical chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for a reaction to proceed. For this compound, this could involve studying its synthesis, polymerization via the isopropenyl group, or nucleophilic substitution at the chloro-substituted carbon.

Computational models can predict the most likely pathway for a reaction by comparing the energy barriers of different possible mechanisms. The transition state, which is the highest energy point along the reaction coordinate, is located and its structure is analyzed. The energy difference between the reactants and the transition state determines the reaction rate. Such studies provide a detailed, step-by-step understanding of bond-breaking and bond-forming processes that is often difficult to obtain through experimental means alone.

Spectroscopic Property Simulations (e.g., NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming chemical structures. mdpi.com

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is a common approach used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. researchgate.net Theoretical calculations can help assign peaks in complex experimental spectra and can be used to distinguish between different isomers or conformers. The calculated chemical shifts are often compared with experimental values to validate the computed structure. researchgate.netmdpi.com

IR Spectroscopy: Theoretical frequency calculations can predict the vibrational spectra (infrared and Raman) of a molecule. researchgate.net Each calculated vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. These calculated frequencies and their corresponding intensities help in the assignment of experimental IR and Raman bands. sigmaaldrich.com Potential Energy Distribution (PED) analysis can be used to characterize the nature of each vibrational mode precisely. semanticscholar.org

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). researchgate.netsemanticscholar.org This method calculates the energies of electronic transitions from the ground state to various excited states. The results, typically presented as excitation energies and oscillator strengths, correspond to the absorption wavelengths (λmax) and intensities observed in an experimental UV-Vis spectrum. nih.gov

Table 2: Illustrative Comparison of Experimental and Calculated Spectroscopic Data

Spectrum Parameter Typical Experimental Value Typical Calculated Value Method
¹³C NMR Pyridine C-Cl Carbon ~151 ppm ~150 ppm GIAO-DFT
¹H NMR Vinyl Proton ~5.5-6.5 ppm ~5.6-6.6 ppm GIAO-DFT
IR C=C Stretch (Isopropenyl) ~1640 cm⁻¹ ~1645 cm⁻¹ DFT (B3LYP)
UV-Vis π→π* transition ~270 nm ~268 nm TD-DFT

Note: These values are representative examples for analogous structures and demonstrate the typical agreement between experimental and simulated data.

Intermolecular Interactions and Self-Assembly Modeling

The way molecules of this compound interact with each other in the solid or liquid phase governs its bulk properties, such as boiling point and solubility. Computational modeling can explore these non-covalent interactions, which include hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

Molecular dynamics (MD) simulations can model the behavior of a large number of molecules over time, providing insights into the collective phenomena of self-assembly and the formation of larger structures. rsc.org Such simulations are vital for understanding how molecules organize into thin films or other nanostructures, which is crucial for materials science applications. nih.gov

Computational Design of Novel Derivatives and Materials

One of the most powerful applications of computational chemistry is the in silico design of new molecules and materials with desired properties. Starting with the this compound scaffold, researchers can computationally design a library of new derivatives by modifying its functional groups.

For example, the chlorine atom could be replaced with other halogens or functional groups, and the isopropenyl group could be altered. DFT calculations can then be used to predict how these modifications would affect the molecule's electronic properties, reactivity, or spectroscopic signatures. This approach allows for the rapid screening of many potential candidates before committing to laboratory synthesis, saving significant time and resources. nih.gov This methodology is crucial in fields like drug discovery and the development of new organic electronic materials, where specific properties like binding affinity or electronic band gaps are targeted. nih.gov

Advanced Analytical and Spectroscopic Characterization in Research

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

For 2-Chloro-6-isopropenylpyridine (C₈H₈ClN), the molecular ion peak ([M]⁺) in the mass spectrum would be a key identifier. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as two peaks, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1. docbrown.info This isotopic signature is a definitive indicator of the presence of one chlorine atom in the molecule.

Fragmentation Pattern The fragmentation of this compound under electron ionization (EI) would likely involve characteristic losses:

Loss of a methyl radical (•CH₃): A common fragmentation pathway for isopropyl or isopropenyl groups, leading to an [M-15]⁺ ion.

Loss of a chlorine atom (•Cl): Cleavage of the C-Cl bond would result in an [M-35]⁺ or [M-37]⁺ fragment.

Loss of HCl: Elimination of hydrogen chloride could lead to an [M-36]⁺ ion.

Interactive Data Table: Expected Mass Spectrometry Fragments

m/z Value Proposed Fragment Significance
153[C₈H₈³⁵ClN]⁺Molecular Ion ([M]⁺)
155[C₈H₈³⁷ClN]⁺Isotopic Molecular Ion ([M+2]⁺)
138[M - CH₃]⁺Loss of a methyl group
118[M - Cl]⁺Loss of a chlorine atom
117[M - HCl]⁺Loss of hydrogen chloride

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy The IR spectrum of this compound would display characteristic absorption bands corresponding to specific bond vibrations. Analysis of similar compounds like 2-chloro-6-methyl pyridine (B92270) and 2-chloro-6-methoxy pyridine provides a basis for assigning these bands. orientjchem.orgorientjchem.org

C-H stretching: Aromatic C-H stretches from the pyridine ring typically appear above 3000 cm⁻¹. Aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.

C=C and C=N stretching: Vibrations from the pyridine ring and the isopropenyl C=C double bond are expected in the 1400-1650 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine bond stretch is typically observed in the fingerprint region, usually between 600-800 cm⁻¹.

Raman Spectroscopy Raman spectroscopy is complementary to IR spectroscopy. The C=C double bond of the isopropenyl group and the aromatic ring vibrations are expected to produce strong signals in the Raman spectrum due to their high polarizability. mdpi.com This technique is particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-HStretching3050 - 3150IR, Raman
Alkene =C-HStretching3000 - 3100IR, Raman
Aliphatic C-HStretching2850 - 2970IR, Raman
C=C (Isopropenyl)Stretching1630 - 1650IR, Raman
C=C, C=N (Pyridine)Ring Stretching1400 - 1600IR, Raman
C-ClStretching600 - 800IR, Raman

Electrochemical Techniques (e.g., Cyclic Voltammetry, Constant Current Electrolysis)

Electrochemical techniques are employed to study the oxidation and reduction behavior of molecules.

Cyclic Voltammetry (CV) Cyclic voltammetry is a powerful technique for investigating redox processes. gamry.com In a CV experiment, the potential is swept linearly to a set value and then reversed. unt.edu The resulting plot of current versus potential (a voltammogram) provides information on the redox potentials and the reversibility of electron transfer reactions. researchgate.net For this compound, CV could be used to determine the potential at which the pyridine ring is reduced or oxidized. The presence of the electron-withdrawing chloro group would make the compound more susceptible to reduction compared to unsubstituted pyridine. The experiment is typically performed in a non-aqueous solvent with a supporting electrolyte. researchgate.net

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. libretexts.orgwikipedia.org By diffracting X-rays off a single crystal of this compound, one could obtain an electron density map from which the exact positions of all atoms can be calculated. wikipedia.orgyoutube.com This analysis provides unambiguous confirmation of the molecular structure, including precise bond lengths, bond angles, and torsional angles. It would also reveal intermolecular interactions, such as stacking or hydrogen bonding, that govern the crystal packing. While no public crystal structure for this compound is currently available, this technique remains the gold standard for solid-state structural confirmation.

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture and are widely used to assess the purity of this compound and to monitor its formation during a chemical reaction.

High-Performance Liquid Chromatography (HPLC) HPLC is a robust technique for purity analysis. For a compound like this compound, a reverse-phase HPLC method would likely be used. sielc.com In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.govhpst.cz The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. thermofisher.commdpi.com As the compound elutes from the column, it is ionized and analyzed by the mass spectrometer. This provides not only retention time data for purity assessment but also mass spectral data for confident identification of the main component and any impurities. ub.edu

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

The development of efficient and novel synthetic routes to 2-Chloro-6-isopropenylpyridine and its precursors is a foundational area of future research. While direct synthesis methods are not yet widely reported, several established strategies for the synthesis of substituted 2-chloropyridines could be adapted and optimized.

Current industrial production of 2-chloropyridine (B119429) often involves the direct chlorination of pyridine (B92270) with chlorine gas, either through high-temperature thermal reactions or photochemical processes. wikipedia.orggoogle.com Another common laboratory-scale method involves the treatment of pyridine-N-oxides with chlorinating agents like phosphoryl chloride. wikipedia.org Future work could focus on modifying these approaches, potentially starting from 2-picoline N-oxide, to introduce the necessary carbon framework before or after the chlorination step.

A more targeted approach could involve the chemoselective directed metallation of 2-chloropyridine, which allows for functionalization at the 3-position, followed by subsequent steps to build the isopropenyl group at the 6-position. rsc.org Research into palladium-catalyzed cross-coupling reactions could also be leveraged, for instance, by coupling a suitable organometallic isopropenyl reagent with 2,6-dichloropyridine (B45657) under conditions that favor monosubstitution.

The table below summarizes potential synthetic strategies that could be explored.

Synthetic StrategyKey Reagents/ConditionsPotential Advantages
Direct Chlorination Pyridine/2-Picoline, Cl₂, UV light or heatUtilizes simple starting materials.
N-Oxide Chemistry Pyridine-N-oxide derivatives, POCl₃Generally high-yielding and convenient for lab scale. wikipedia.org
Directed Metallation 2-Chloropyridine, Strong base (e.g., LDA)Allows for precise functionalization of the pyridine ring. rsc.org
Cross-Coupling 2,6-Dichloropyridine, Isopropenylboronic acidOffers a modular approach to the target compound.

Design and Synthesis of Highly Functionalized Derivatives

The dual reactivity of this compound provides a rich platform for designing and synthesizing a diverse library of highly functionalized derivatives. The chlorine atom at the 2-position and the isopropenyl group at the 6-position can be addressed with high selectivity.

The 2-chloro substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Kumada couplings. researchgate.netnih.gov This enables the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups, thereby allowing for the fine-tuning of the molecule's electronic and steric properties. chemrxiv.orgacs.org Research could focus on developing robust protocols for these transformations that tolerate the isopropenyl moiety. For example, a palladium-catalyzed C-H arylation could offer a streamlined alternative to traditional cross-coupling by eliminating the need for pre-functionalized reagents. researchgate.netchemrxiv.org

The isopropenyl group offers a secondary site for chemical modification. It can undergo reactions typical of alkenes, such as hydrogenation, halogenation, epoxidation, and hydroboration-oxidation, to introduce further functionality. This sequential functionalization—first at the chloro position, then at the isopropenyl group (or vice versa)—provides a powerful strategy for constructing complex molecular architectures from a single, versatile starting material.

Advanced Materials Integration and Performance Optimization

The presence of the isopropenyl group makes this compound a valuable monomer for the synthesis of novel polymers and advanced materials. The polymerization of vinyl and isopropenyl pyridine derivatives is a known strategy for creating functional polymers. mdpi.com

Future research is expected to investigate both the homopolymerization of this compound and its copolymerization with other monomers like styrene or acrylic acid. mdpi.com This would yield a new class of pyridine-containing polymers with tunable properties. The incorporation of the pyridine ring into a polymer backbone can enhance thermal stability and introduce unique photophysical characteristics, such as fluorescence. mdpi.com

Furthermore, the chlorine atom on the pyridine ring within the polymer structure could serve as a reactive site for post-polymerization modification. This would allow for the grafting of different functional groups onto the polymer chain, enabling the creation of materials with tailored properties for specific applications, such as antimicrobial surfaces or fluorescent sensors. mdpi.com Performance optimization would involve studying how monomer composition, molecular weight, and post-polymerization modifications affect the material's thermal, mechanical, and optical properties.

Sustainable and Green Chemistry Approaches

Future synthetic work on this compound and its derivatives will increasingly be guided by the principles of green chemistry. chemrxiv.org The goal is to develop more environmentally benign and economically viable processes by reducing waste, minimizing the use of hazardous reagents, and improving energy efficiency.

One key area of research will be the replacement of harsh traditional chlorinating agents like chlorine gas and phosphoryl chloride. wikipedia.org A promising green alternative is a method that utilizes inexpensive and less hazardous industrial by-products, such as hydrochloric acid and hypochlorite salts, for the chlorination step. google.com Another sustainable approach involves performing reactions under solvent-free conditions, which has been successfully demonstrated for the synthesis of other functionalized pyridine derivatives. nih.gov

Catalysis will play a central role in green synthetic strategies. Highly efficient catalytic systems, particularly those based on palladium for cross-coupling reactions, can reduce reaction times, lower energy consumption, and minimize by-product formation. chemrxiv.orgmdpi.com The development of methods like direct C-H arylation is particularly noteworthy as it improves atom economy by avoiding the pre-functionalization of substrates. researchgate.net The use of water as a reaction solvent, where feasible, would further enhance the environmental profile of synthetic routes. google.com

Interdisciplinary Research with Biological Systems (e.g., chemical probes, not clinical)

Pyridine-based compounds are prominent scaffolds in the design of fluorescent chemical probes for biological imaging. nih.govmdpi.com These tools are used in non-clinical research to visualize and study cellular components and processes. The structural core of this compound is a suitable starting point for the development of novel fluorophores.

Future interdisciplinary research could focus on synthesizing derivatives of this compound to create new "push-pull" systems, which are known to exhibit strong fluorescence. nih.gov By using the chloro group as a point of attachment for electron-donating or electron-withdrawing groups via cross-coupling reactions, researchers can design probes with specific photophysical properties, such as desired absorption and emission wavelengths. researchgate.netresearchgate.net

These novel pyridine-based fluorophores could be engineered for specific biological applications, such as selective accumulation in lipid droplets or mitochondria, as has been demonstrated with other CF₃-substituted pyridine systems. nih.gov The isopropenyl group could be used to tune the probe's solubility or to attach it to other biomolecules. Such chemical probes are valuable assets for deciphering biological functions and mechanisms in a non-clinical research setting. chemrxiv.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.